An In-depth Technical Guide to the Basic Properties of 3-(Ethylamino)pyrrolidine
An In-depth Technical Guide to the Basic Properties of 3-(Ethylamino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Ethylamino)pyrrolidine, also known as N-Ethyl-3-pyrrolidinamine, is a substituted pyrrolidine that holds significance as a building block in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals.[1][2] The introduction of an ethylamino group at the 3-position provides a key site for further functionalization and interaction with biological targets. This technical guide provides a comprehensive overview of the fundamental basic properties of 3-(Ethylamino)pyrrolidine, including its physicochemical characteristics, and outlines general experimental protocols for its synthesis and property determination.
Physicochemical Properties
The basic physicochemical properties of 3-(Ethylamino)pyrrolidine are summarized in the table below. These values are compiled from various chemical supplier databases and computational predictions.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄N₂ | [3][4][5] |
| Molecular Weight | 114.19 g/mol | [3][4][5] |
| CAS Number | 111390-22-8 | [3][4][5] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 168 °C | [5] |
| Density | 0.91 g/cm³ | [5] |
| Predicted pKa | 10.59 ± 0.10 | |
| Solubility | Miscible with water and most organic solvents (presumed based on structural similarity to pyrrolidine) | [6] (by analogy) |
Synthesis and Characterization
General Synthetic Protocol: Reductive Amination
A common method for the synthesis of N-alkylated amines is reductive amination. This process involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine.
Reaction Scheme:
Experimental Protocol:
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Imine Formation: To a solution of 3-aminopyrrolidine (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) at room temperature, add acetaldehyde (1.1 eq). The reaction mixture is stirred for 1-2 hours to facilitate the formation of the imine intermediate.
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Reduction: The reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for an additional 12-24 hours.
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Work-up: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The aqueous layer is then basified with a suitable base (e.g., NaOH) and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure 3-(Ethylamino)pyrrolidine.
Experimental Protocols for Property Determination
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) of the conjugate acid of 3-(Ethylamino)pyrrolidine can be determined experimentally by potentiometric titration.
Methodology:
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Sample Preparation: A known concentration of 3-(Ethylamino)pyrrolidine is dissolved in deionized water.
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Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred.
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Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.
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Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amine has been protonated.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Methodology (Thiele Tube Method):
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Apparatus Setup: A small amount of 3-(Ethylamino)pyrrolidine is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube. The fusion tube is attached to a thermometer.
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Heating: The assembly is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
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Observation: As the liquid is heated, a stream of bubbles will emerge from the capillary tube. The heat source is then removed.
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Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Predicted Spectroscopic Data
In the absence of experimentally acquired spectra in the public domain, the following are predicted spectroscopic data for 3-(Ethylamino)pyrrolidine. These predictions are based on established principles of NMR and IR spectroscopy and mass spectrometry fragmentation patterns.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.9 - 3.1 | m | 2H | H-2, H-5 (axial) |
| ~2.6 - 2.8 | m | 2H | H-2, H-5 (equatorial) |
| ~2.6 | q | 2H | -CH₂-CH₃ |
| ~2.5 | m | 1H | H-3 |
| ~1.9 | m | 1H | H-4 (axial) |
| ~1.5 | m | 1H | H-4 (equatorial) |
| ~1.1 | t | 3H | -CH₂-CH₃ |
| ~1.0-2.0 (broad) | br s | 2H | -NH₂ |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~55-60 | C-3 |
| ~50-55 | C-2, C-5 |
| ~45-50 | -CH₂-CH₃ |
| ~30-35 | C-4 |
| ~15-20 | -CH₂-CH₃ |
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium | N-H stretch (secondary amine) |
| 2960-2980 | Strong | C-H stretch (aliphatic) |
| 2850-2870 | Strong | C-H stretch (aliphatic) |
| 1450-1470 | Medium | C-H bend (methylene) |
| 1100-1200 | Medium | C-N stretch |
Predicted Mass Spectrum Fragmentation
In an electron ionization mass spectrum, 3-(Ethylamino)pyrrolidine (Molar Mass: 114.19 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z = 114. The fragmentation pattern would likely involve the loss of an ethyl group (M-29) leading to a peak at m/z = 85, and α-cleavage adjacent to the nitrogen atoms, resulting in characteristic fragments of pyrrolidine derivatives.
Biological and Pharmaceutical Relevance
The pyrrolidine ring is a fundamental structural motif in a vast array of natural products and synthetic drugs.[1] Its stereochemical complexity and conformational flexibility allow for precise three-dimensional orientation of substituents, making it an attractive scaffold for targeting a wide range of biological receptors and enzymes.[1] Derivatives of 3-aminopyrrolidine have been explored for various therapeutic applications, and the ethylamino group in 3-(Ethylamino)pyrrolidine serves as a versatile handle for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.[3] The basic nitrogen atoms can also play a crucial role in forming salt bridges with acidic residues in protein binding sites.
Safety and Handling
3-(Ethylamino)pyrrolidine is classified as a corrosive and flammable liquid.[5] It can cause severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
